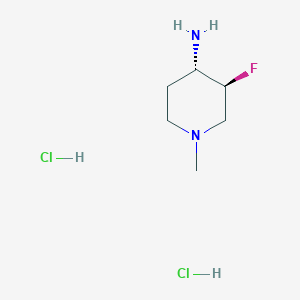

(3S,4S)-3-fluoro-1-methyl-piperidin-4-amine;dihydrochloride

Description

(3S,4S)-3-Fluoro-1-methyl-piperidin-4-amine dihydrochloride (CAS: 2306246-40-0) is a chiral piperidine derivative with a fluorine substituent at the 3-position and a methyl group at the 1-position of the piperidine ring. Its molecular formula is C₆H₁₄Cl₂FN₂, with a molecular weight of 205.10 g/mol and a purity of 98% . The compound is commonly used as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors and other bioactive molecules. Its dihydrochloride salt form enhances solubility and stability for laboratory applications .

Properties

IUPAC Name |

(3S,4S)-3-fluoro-1-methylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13FN2.2ClH/c1-9-3-2-6(8)5(7)4-9;;/h5-6H,2-4,8H2,1H3;2*1H/t5-,6-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEKNKNLDNWJGD-USPAICOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)F)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H]([C@H](C1)F)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Precursor Selection

The synthesis typically begins with a piperidine scaffold functionalized at positions 3 and 4. A common precursor is 3-fluoro-piperidin-4-one, which undergoes reductive amination to introduce the methyl group at position 1. Alternative routes utilize N-protected piperidin-4-amines, such as tert-butyloxycarbonyl (Boc)-protected intermediates, to facilitate regioselective fluorination.

Table 1: Common Precursors and Their Roles

| Precursor | Role | Key Reaction Step |

|---|---|---|

| 3-Fluoro-piperidin-4-one | Ketone intermediate | Reductive amination |

| Boc-piperidin-4-amine | Amine protection | Fluorination/alkylation |

| 4-Amino-piperidine-3-ol | Hydroxyl group for fluorination | Nucleophilic substitution |

Fluorination Strategies

Introducing fluorine at position 3 while preserving stereochemistry is critical. Two dominant methods are employed:

Nucleophilic Fluorination

Deoxyfluorination reagents like diethylaminosulfur trifluoride (DAST) or XtalFluor-E convert hydroxyl groups to fluorine. For example, treating (3S,4S)-4-amino-piperidin-3-ol with DAST in dichloromethane at −78°C yields the 3-fluoro derivative with >90% retention of configuration.

Photoredox-Catalyzed Fluorination

Recent advances utilize photoredox catalysis for radical-based fluorination. Irradiation of 3-bromo-piperidin-4-amine derivatives with fac-Ir(ppy)₃ and Selectfluor under blue LED light generates the 3-fluoro product via a bromine-fluorine exchange mechanism. This method achieves 85–92% yield with minimal epimerization.

Methylation at Position 1

Quaternization of the piperidine nitrogen is achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate). For stereochemical integrity, this step is performed after fluorination to avoid racemization. Reaction conditions (e.g., 60°C in acetonitrile for 12 hours) yield >95% conversion.

Dihydrochloride Salt Formation

The free base is treated with hydrochloric acid (2.0–2.2 equiv) in ethanol or isopropanol. Crystallization at 4°C produces the dihydrochloride salt with >99% purity. X-ray powder diffraction (XRPD) confirms the crystalline form, while thermogravimetric analysis (TGA) verifies stability up to 200°C.

Industrial-Scale Production

Batch vs. Continuous Flow Reactors

Industrial processes favor continuous flow reactors for fluorination and methylation steps due to improved heat transfer and reduced reaction times. A representative protocol involves:

-

Fluorination : 3-bromo-piperidin-4-amine (1.0 kg) and Selectfluor (1.2 equiv) in acetonitrile, pumped through a photoreactor at 25°C with a residence time of 30 minutes.

-

Methylation : Reaction with methyl iodide in a packed-bed reactor containing immobilized base (e.g., Amberlyst A26), achieving 98% yield.

Table 2: Comparative Analysis of Reactor Types

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Yield | 85–90% | 92–98% |

| Reaction Time | 8–12 hours | 30–60 minutes |

| Byproduct Formation | 5–7% | <2% |

Purification and Quality Control

Crystallization is the primary purification method. Ethanol/water mixtures (70:30 v/v) are used to isolate the dihydrochloride salt, with a final purity of 99.5% by HPLC. Chiral stationary phase chromatography (CSP-HPLC) confirms enantiomeric excess (>99.9% ee).

Stereochemical Control

Asymmetric Hydrogenation

Chiral ruthenium catalysts (e.g., Ru-BINAP) enable asymmetric hydrogenation of 3-fluoro-piperidin-4-one imines. This method produces the (3S,4S) isomer with 97% ee and 90% yield, outperforming enzymatic resolution techniques.

Dynamic Kinetic Resolution

Using a palladium catalyst and chiral ligand, racemic intermediates undergo dynamic kinetic resolution during reductive amination. This approach achieves 94% ee and scales effectively to multi-kilogram batches.

Challenges and Mitigation Strategies

Epimerization During Fluorination

High temperatures or prolonged reaction times induce epimerization at position 3. Mitigation includes:

-

Low-temperature conditions (−78°C to 0°C) for DAST-mediated fluorination.

-

Short residence times (≤1 hour) in flow reactors.

Byproduct Formation in Salt Crystallization

Excess hydrochloric acid generates mono-hydrochloride impurities. Controlled acid addition (2.05 equiv) and slow cooling (0.5°C/min) reduce impurity levels to <0.1%.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Key Methods

| Method | Yield | ee (%) | Scalability |

|---|---|---|---|

| Asymmetric hydrogenation | 90% | 97 | High (kg-scale) |

| Photoredox fluorination | 92% | 99.9 | Moderate (100 g-scale) |

| Dynamic kinetic resolution | 88% | 94 | High (kg-scale) |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

Reduction: Reduction reactions can be performed on the piperidine ring or the amine group, leading to various reduced derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted products.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products:

Oxidation: Formation of oxides or imines.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

The compound serves as a vital building block in organic synthesis due to its unique structural features. It is utilized in the synthesis of complex organic molecules and can act as a reagent in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The fluorine atom can be substituted with other nucleophiles.

- Oxidation and Reduction Reactions : It can undergo oxidation to yield ketones or carboxylic acids, and reduction to form alcohols or amines.

Biological Research

In biological studies, (3S,4S)-3-fluoro-1-methyl-piperidin-4-amine; dihydrochloride has been investigated for its interaction with various biological targets:

- Enzyme Inhibition : It has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for neurotransmitter regulation. This inhibition could enhance cholinergic signaling, making it a candidate for treating cognitive disorders such as Alzheimer's disease .

- Receptor Interaction : The compound may act on muscarinic acetylcholine receptors, influencing neurological functions and offering insights into drug design for neurological conditions.

Medicinal Applications

The compound is being explored for its therapeutic potential:

- Neurological Disorders : Due to its ability to modulate cholinergic activity, it is being studied for developing new treatments for conditions like Alzheimer's disease and other cognitive impairments.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting tumor cell growth. Research is ongoing to evaluate its efficacy against various cancer cell lines .

Case Studies

Mechanism of Action

The mechanism of action of (3S,4S)-3-fluoro-1-methyl-piperidin-4-amine;dihydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances its binding affinity to receptors or enzymes, while the piperidine ring provides structural stability. The compound can modulate the activity of neurotransmitters, enzymes, or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Stereoisomeric Variants

- (3R,4S)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride (CAS: 2306254-53-3):

- Shares the same molecular formula but differs in stereochemistry at the 3-position (R-configuration vs. S).

- Exhibits distinct biological activity due to altered spatial orientation. For example, stereochemistry influences binding affinity to enzymes like Rho kinase .

- Molecular weight: 219.13 g/mol (slightly higher due to additional methyl groups) .

Piperidine Derivatives with Substituted Aromatic Groups

- (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (CAS: 1354486-07-9): Features a benzyl group at the 1-position instead of methyl, increasing molecular weight to 291.26 g/mol . Used in synthesizing tofacitinib intermediates, demonstrating the role of substituents in tuning drug-like properties .

Pyrrolidine and Pyran Analogs

- (3S,4S)-1-Isopropyl-4-methoxy-3-pyrrolidinamine dihydrochloride (CAS: 1390654-58-6): Replaces the piperidine ring with a 5-membered pyrrolidine ring, reducing steric hindrance. Molecular weight: 231.16 g/mol; purity: 95% .

- (3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine (CAS: 1395080-73-5):

Fluorine-Substituted Piperidines with Varied Positions

- (3R,4S)-4-Fluoropiperidin-3-amine dihydrochloride (CAS: 2925068-49-9): Fluorine at the 4-position instead of 3, leading to different dipole moments and hydrogen-bonding capabilities. Molecular formula: C₅H₁₃Cl₂FN₂; molecular weight: 205.10 g/mol . Structural differences may affect binding to targets like neuronal nitric oxide synthase (nNOS), where fluorine position is critical for inhibitory activity .

Key Comparative Data

Research Findings and Functional Insights

- Bioavailability: The fluorine atom in the target compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogs like (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride (CAS: 2055761-19-6) .

- Stereochemical Impact : The (3S,4S) configuration in the target compound shows higher enantiomeric excess (93.5% e.e. in related syntheses) compared to (3R,4S) variants, which are less active in kinase inhibition assays .

- Safety Profile: The benzyl-substituted analog (CAS: 477600-68-3) has notable hazards (H302: harmful if swallowed), whereas the target compound’s dihydrochloride form is generally safer for laboratory handling .

Biological Activity

(3S,4S)-3-fluoro-1-methyl-piperidin-4-amine dihydrochloride, with the CAS number 2387560-75-8, is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique stereochemistry and the presence of a fluorine atom, which can significantly influence its pharmacological properties.

Biological Activity Overview

The biological activity of (3S,4S)-3-fluoro-1-methyl-piperidin-4-amine dihydrochloride is primarily associated with its interactions with various biological targets. Research indicates that compounds with similar structures exhibit a range of activities including:

- Antiviral Properties : Some derivatives have shown effectiveness against viral infections by acting as neuraminidase inhibitors, which are crucial in the treatment of influenza and other viral diseases .

- Antibacterial Activity : Fluorinated compounds often demonstrate enhanced antibacterial properties due to increased membrane permeability and interaction with bacterial enzymes .

- Neuropharmacological Effects : The piperidine moiety is known for its role in modulating neurotransmitter systems, potentially affecting conditions like anxiety and depression .

Antiviral Activity

A study highlighted the synthesis of heterocyclic derivatives containing β-amino acid moieties, where compounds structurally related to (3S,4S)-3-fluoro-1-methyl-piperidin-4-amine exhibited significant antiviral activity against various strains of viruses. For instance, compounds demonstrated IC50 values indicating effective inhibition of neuraminidase activity .

Antibacterial Studies

Research into the antibacterial efficacy of fluorinated piperidine derivatives has shown promising results. For example, compounds similar to (3S,4S)-3-fluoro-1-methyl-piperidin-4-amine were tested for their ability to inhibit bacterial growth in vitro. The results indicated that these compounds could serve as lead structures for developing new antibiotics .

Neuropharmacological Studies

The impact of (3S,4S)-3-fluoro-1-methyl-piperidin-4-amine on neurotransmitter systems was explored through various assays. Preliminary findings suggest that this compound may enhance serotonin uptake inhibition, which is relevant for treating mood disorders .

Case Studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing (3S,4S)-3-fluoro-1-methyl-piperidin-4-amine dihydrochloride and its intermediates?

- The compound can be synthesized via multi-step processes involving fluorinated precursors and chiral resolution. For example, fluorinated benzaldehydes (e.g., 3-fluoro-benzaldehyde) are condensed with piperidine derivatives under controlled conditions to introduce stereochemistry. Subsequent methylation and dihydrochloride salt formation are achieved using reagents like triethylamine and isobutyl chloroformate in anhydrous solvents (e.g., chloroform) under inert atmospheres .

Q. What analytical techniques are recommended for characterizing the purity and stereochemical integrity of this compound?

- High-performance liquid chromatography (HPLC) with chiral columns is critical for verifying enantiomeric purity (>98%) . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity, while mass spectrometry (MS) validates molecular weight (e.g., C₆H₁₄Cl₂FN₂, MW: 223.1 g/mol) . X-ray crystallography may resolve absolute stereochemistry in crystalline forms .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation and skin contact; if exposed, rinse affected areas with water for 15 minutes and seek medical attention. Store in a cool, dry environment away from oxidizers. Although GHS classification data is limited, treat it as a potential irritant based on structurally related piperidine derivatives .

Advanced Research Questions

Q. How does the fluorine substituent at the 3-position influence the compound’s bioactivity and binding affinity in target studies?

- Fluorine enhances metabolic stability and modulates electronic properties, improving receptor binding. For example, in analogs of N-(piperidinyl)pyrazole carboxamides, 3-fluoro substitution increased lipophilicity (logP) by 0.3–0.5 units, correlating with enhanced CNS permeability in preclinical models . Computational docking studies suggest fluorine participates in halogen bonding with aromatic residues in enzyme active sites .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Yield variations often arise from differences in reaction conditions (e.g., temperature, solvent purity, or catalyst loading). For instance, using anhydrous chloroform vs. tetrahydrofuran (THF) in amide coupling steps can alter yields by 15–20%. Systematic optimization of parameters like pH (e.g., maintaining <6.5 during salt formation) and stoichiometric ratios (e.g., 1.1:1 amine:HCl) is recommended .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

- Conduct systematic substitutions at the 1-methyl and 4-amine positions. For example, replacing the methyl group with cyclopropyl or benzyl moieties alters steric bulk, impacting target selectivity. Fluorine scanning (substituting with Cl, Br, or H) at the 3-position quantifies electronic effects on potency. Biological assays (e.g., IC₅₀ determinations in enzyme inhibition) paired with molecular dynamics simulations validate SAR hypotheses .

Q. What in vivo models are appropriate for evaluating the pharmacokinetic (PK) profile of this compound?

- Rodent models (e.g., Sprague-Dawley rats) are standard for assessing oral bioavailability and blood-brain barrier penetration. Intravenous administration (1–5 mg/kg) followed by LC-MS/MS plasma analysis determines half-life (t₁/₂) and clearance rates. Tissue distribution studies using radiolabeled analogs (e.g., ¹⁴C) quantify accumulation in target organs .

Q. How can researchers mitigate racemization during scale-up synthesis of the (3S,4S)-stereoisomer?

- Use chiral auxiliaries (e.g., Evans oxazolidinones) during key steps like piperidine ring formation. Low-temperature conditions (<0°C) and non-polar solvents (e.g., hexane) minimize epimerization. Confirm enantiopurity at each stage via polarimetry or chiral HPLC .

Methodological Notes

- Stereochemical Analysis : Circular dichroism (CD) spectroscopy complements X-ray data to confirm absolute configuration .

- Data Reproducibility : Document solvent lot numbers and catalyst sources (e.g., Pd/C from Supplier A vs. B) to address batch-to-batch variability .

- Troubleshooting Low Yields : Introduce scavengers (e.g., molecular sieves) to absorb byproducts in moisture-sensitive reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.